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WD2000-012547

QSAR Modeling Computational Chemistry PARP-1 Inhibition

WD2000-012547 (CAS 283172-68-9; also designated Compound is a selective poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor characterized by a tricyclic 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one core. The compound exhibits a computationally modeled pKi of 8.221 against human PARP-1, derived from multiple receptor conformation docking and 3D quantitative structure-activity relationship (3D-QSAR) studies.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
Cat. No. B1662715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWD2000-012547
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C3C1=C(NC3=CC=C2)C4=CC=CC=C4
InChIInChI=1S/C17H14N2O/c20-17-13-7-4-8-14-15(13)12(9-10-18-17)16(19-14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,18,20)
InChIKeyCMVVSYUUFABRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

WD2000-012547: A Representative PARP-1 Inhibitor with Quantified QSAR-Derived Potency and Distinct Structural Scaffold


WD2000-012547 (CAS 283172-68-9; also designated Compound 66) is a selective poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor characterized by a tricyclic 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one core [1]. The compound exhibits a computationally modeled pKi of 8.221 against human PARP-1, derived from multiple receptor conformation docking and 3D quantitative structure-activity relationship (3D-QSAR) studies [2]. WD2000-012547 belongs to the azepinoindole class of PARP-1 inhibitors, a structural series that features a conformationally locked benzamide core designed to specifically engage the PARP-1 active site [3].

Why WD2000-012547 Cannot Be Substituted with Alternative PARP-1 Inhibitors in Computational Modeling and Structure-Activity Studies


Generic substitution with alternative PARP-1 inhibitors is not scientifically valid for WD2000-012547 due to three quantifiable distinctions. First, its reported pKi value (8.221) originates from computationally predicted QSAR modeling rather than from in vitro enzyme inhibition assays, making it uniquely suited as a validation standard for in silico method development [1]. Second, WD2000-012547 possesses a distinct tricyclic azepino[5,4,3-cd]indol-6-one scaffold that differs fundamentally from the phthalazinone core of Olaparib or the tricyclic indole lactam framework of Rucaparib, resulting in different binding mode characteristics and physicochemical property profiles [2]. Third, unlike clinically advanced PARP-1 inhibitors with established cellular IC50 values and in vivo pharmacokinetic data, WD2000-012547 lacks published cellular potency metrics and in vivo characterization, rendering it appropriate only for specific research contexts where these properties are not required .

Quantitative Differentiation Evidence for WD2000-012547: Comparative Data Against PARP-1 Inhibitor Benchmarks


Computationally Predicted PARP-1 Potency: QSAR-Modeled pKi 8.221 vs. Experimentally Determined Inhibitors

WD2000-012547 exhibits a computationally predicted PARP-1 pKi of 8.221, derived from multiple receptor conformation docking (MRCD) and 3D-QSAR modeling using a training set of 88 PARP-1 inhibitors [1]. This pKi value represents a modeled prediction rather than an experimentally measured inhibition constant. In contrast, clinically relevant PARP-1 inhibitors such as Rucaparib possess experimentally determined Ki values (1.4 nM, equivalent to pKi ~8.85) measured via purified full-length human PARP-1 enzyme assays [2]. Similarly, BYK204165, a selective PARP-1 inhibitor, demonstrates an experimentally determined pKi of 7.05 in cell-free recombinant human PARP-1 kinetic experiments, which is 1.17 log units lower than WD2000-012547's predicted value . The computational origin of WD2000-012547's activity metric distinguishes it from assay-validated inhibitors and establishes its primary utility as a benchmark compound for QSAR model validation and computational chemistry workflows.

QSAR Modeling Computational Chemistry PARP-1 Inhibition In Silico Validation

Structural Scaffold Differentiation: Azepinoindole Core vs. Phthalazinone and Tricyclic Indole Lactam Frameworks

WD2000-012547 incorporates a 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one tricyclic core, a conformationally locked benzamide scaffold designed to specifically interact with the PARP-1 active site through a rigidified binding conformation [1]. This structural class differs from Olaparib's phthalazinone core and Rucaparib's tricyclic indole lactam framework (8-fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one), the latter of which is the clinical scaffold from which WD2000-012547 was structurally derived [2]. The azepinoindole series, which includes both WD2000-012547 and Rucaparib, was designed to pre-organize the benzamide moiety into the bioactive conformation required for PARP-1 catalytic domain binding . WD2000-012547 specifically lacks the 8-fluoro substituent and the 5-(4-((methylamino)methyl)phenyl) moiety present in Rucaparib, resulting in distinct physicochemical and binding properties that affect both potency and selectivity profiles within the azepinoindole class [3].

Medicinal Chemistry PARP-1 Inhibitor Scaffolds Structure-Based Drug Design Conformational Restriction

Absence of Cellular Potency and In Vivo Characterization: Differentiation from Clinically Advanced PARP-1 Inhibitors

WD2000-012547 has not been tested in vivo and lacks published cellular potency data (e.g., IC50 values in cancer cell lines or cellular PARP inhibition assays), according to vendor documentation . This represents a fundamental differentiation from clinically advanced PARP-1 inhibitors within the same azepinoindole structural class. For example, the tricyclic PARP-1 inhibitor AG-14361 (a close structural analog within the azepinoindole series) demonstrates a Ki of <5 nM in cell-free assays and an IC50 of 29 nM in cellular PARP inhibition assays . Similarly, novel tricyclic lactam indoles (TI1-5) within the same chemical series exhibit PARP-1 Ki values of <10 nM and have been evaluated for chemopotentiation of temozolomide and topotecan in LoVo human colon carcinoma cells, demonstrating measurable enhancement of cytotoxic agent efficacy [1]. WD2000-012547's characterization profile is limited to computational potency prediction and in vitro receptor binding data, with no reported evaluation in whole-cell PARP inhibition, cell viability, or in vivo tumor models.

Preclinical Development In Vitro Pharmacology Compound Selection PARP-1 Tool Compounds

Alternative Target Activity: GPRC6A Receptor Binding with Ki 1.5 nM vs. No Reported PARP-1 Cellular Activity

WD2000-012547 demonstrates high-affinity binding to the GPRC6A receptor with a Ki value of 1.5 nM, establishing it as a potent GPRC6A ligand . This activity occurs at a distinct molecular target from PARP-1 and represents an alternative pharmacological profile. The compound also exhibits inhibition of protein phosphatase 2A at micromolar concentrations, which may contribute to analgesic effects independent of PARP-1 inhibition . Notably, WD2000-012547 has been shown to have no effect on ion channels or on cell viability and proliferation in vitro, indicating a degree of selectivity against these off-target categories . This dual-target activity profile (PARP-1 inhibition based on computational prediction plus GPRC6A agonism based on experimental binding data) is not reported for other azepinoindole PARP-1 inhibitors such as AG-14361 or Rucaparib, which are primarily characterized as selective PARP-1/2 inhibitors without documented GPRC6A activity.

GPCR Pharmacology GPRC6A Receptor Pain Research Off-Target Activity

Optimal Research Applications for WD2000-012547 Based on Quantified Differentiation Evidence


QSAR Model Validation and Computational Chemistry Benchmarking

WD2000-012547 serves as a structurally defined reference compound for validating 3D-QSAR models of PARP-1 inhibitors. Its computationally predicted pKi of 8.221, derived from multiple receptor conformation docking with six PARP-1 X-ray crystal structures, provides a quantitative benchmark for assessing the predictive accuracy of new in silico models [1]. Researchers developing CoMFA, CoMSIA, or machine learning-based QSAR workflows can utilize WD2000-012547 as a test set compound, given that its activity metric originates from the same computational methodology used to generate the training set of 88 PARP-1 inhibitors [2].

GPRC6A Receptor Pharmacology and Pain Signaling Pathway Investigation

WD2000-012547 is a potent GPRC6A receptor ligand with a Ki of 1.5 nM, and has been shown to have no effect on ion channels or on cell viability and proliferation in vitro [1]. This activity profile supports its use as a research tool for studying the role of GPRC6A receptors in pain sensitivity regulation, independent of PARP-1 inhibition. The compound's lack of in vivo characterization makes it appropriate for in vitro receptor binding studies and ex vivo tissue experiments, but unsuitable for animal pharmacology studies without further validation [2].

Azepinoindole Scaffold Reference in Medicinal Chemistry and Structure-Activity Studies

WD2000-012547 represents the unsubstituted 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one core scaffold that serves as the foundational tricyclic framework for the azepinoindole class of PARP-1 inhibitors [1]. Medicinal chemists engaged in structure-activity relationship (SAR) studies of PARP-1 inhibitors can utilize WD2000-012547 as a baseline reference compound against which the effects of substituent modifications (e.g., 8-fluoro addition, 5-aryl elaboration) on potency, selectivity, and physicochemical properties can be systematically compared [2].

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